molecular formula C14H14O3 B1246894 2-Methoxy-2-(1-naphthyl)propionic Acid CAS No. 63628-25-1

2-Methoxy-2-(1-naphthyl)propionic Acid

Cat. No.: B1246894
CAS No.: 63628-25-1
M. Wt: 230.26 g/mol
InChI Key: YVWMPILNFZOQSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Methoxy-2-(1-naphthyl)propionic Acid is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts as a non-selective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Result of Action

The inhibition of the cyclooxygenase enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes .

Biochemical Analysis

Biochemical Properties

2-Methoxy-2-(1-naphthyl)propionic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with cyclooxygenase (COX-1 and COX-2) enzymes, where it acts as a non-selective inhibitor . This interaction is crucial as it helps in understanding the inhibition mechanisms of these enzymes, which are involved in the inflammatory response.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cyclooxygenase enzymes affects the production of prostaglandins, which are key mediators in inflammation and pain . This modulation can lead to changes in gene expression related to inflammatory responses and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition mechanism is essential for understanding how non-steroidal anti-inflammatory drugs (NSAIDs) function at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature . Its degradation over time can affect its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and tissue distribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s activity and function within the cell, influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Methoxy-2-(1-naphthyl)propionic acid involves the reaction of 2-methoxy-6-naphthol with an acid anhydride, such as propionic anhydride, to produce the corresponding ester. This ester is then hydrolyzed to yield this compound . Another method involves the carboxylation of compounds having the formula CH3OC10H6CH(CH3) with carbon dioxide, ethyl orthocarbonate, or ethyl chloroformate, followed by acid treatment to form the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-naphthyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(1-naphthyl)propionic acid is unique due to its specific structural features, such as the methoxy group and the naphthyl ring, which contribute to its distinct chemical and biological properties. Its ability to act as a chiral auxiliary for enantioresolution of alcohols sets it apart from other similar compounds .

Properties

IUPAC Name

2-methoxy-2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMPILNFZOQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459107
Record name 2-Methoxy-2-(1-naphthyl)propionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63628-25-1
Record name 2-Methoxy-2-(1-naphthyl)propionic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063628251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-2-(1-naphthyl)propionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-2-(1-naphthyl)propionic Acid
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Record name 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (±)-
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